![molecular formula C28H21N3O3S2 B2467988 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394230-05-8](/img/structure/B2467988.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

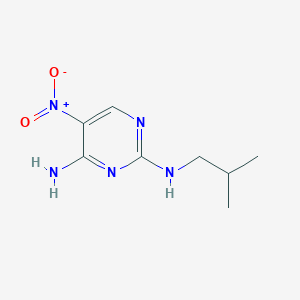

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups, including a benzamide, a benzo[d]thiazole, and an indoline group. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfur in the thiazole ring could potentially be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and make it relatively nonpolar .Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves the inhibition of the target enzymes by binding to their active sites. This leads to the disruption of the normal cellular processes and ultimately results in the inhibition of cell proliferation and induction of apoptosis.

Biochemical and Physiological Effects:

This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to exhibit neuroprotective effects by inhibiting the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-diabetic effects by inhibiting the activation of various inflammatory cytokines and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide in lab experiments include its potent inhibitory activity against various enzymes, its potential applications in drug discovery and development, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound include its relatively complex synthesis method, its potential toxicity, and its limited bioavailability.

Future Directions

There are several future directions for the research on N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide. These include:

1. Optimization of the synthesis method to improve the yield and purity of the compound.

2. Evaluation of the pharmacokinetic and pharmacodynamic properties of the compound in vivo to determine its efficacy and safety.

3. Identification of the specific target enzymes and pathways that are inhibited by the compound and elucidation of the underlying mechanisms.

4. Development of novel analogs and derivatives of the compound to improve its potency and selectivity.

5. Evaluation of the potential applications of the compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

In conclusion, this compound is a promising chemical compound that has potential applications in drug discovery and development. Its potent inhibitory activity against various enzymes and its ability to induce cell cycle arrest and apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its synthesis method, evaluate its pharmacokinetic and pharmacodynamic properties, and identify its specific target enzymes and pathways.

Synthesis Methods

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves the reaction between 3-(benzo[d]thiazol-2-yl)aniline and 4-(indolin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK-3β), and histone deacetylase 6 (HDAC6). These enzymes are involved in various cellular processes such as cell cycle regulation, cell proliferation, and gene expression, and their dysregulation has been implicated in the development of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O3S2/c32-27(29-22-8-5-7-21(18-22)28-30-24-9-2-4-11-26(24)35-28)20-12-14-23(15-13-20)36(33,34)31-17-16-19-6-1-3-10-25(19)31/h1-15,18H,16-17H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMZPUANGWOTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2467908.png)

![2-Chloro-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylacetamide](/img/structure/B2467909.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)

![3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)

![2-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B2467920.png)

![N-cyclopentyl-4-isopropyl-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)